3-(fluoromethyl)-1-[4-(propan-2-yloxy)benzoyl]azetidine
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Overview
Description
3-(fluoromethyl)-1-[4-(propan-2-yloxy)benzoyl]azetidine is a chemical compound with significant research potential. This versatile material finds applications in diverse scientific studies, promising breakthroughs in various fields.
Scientific Research Applications
3-(fluoromethyl)-1-[4-(propan-2-yloxy)benzoyl]azetidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
- Role : Inhibition of MAGL leads to elevated 2-AG levels, which is the most abundant endogenous agonist of cannabinoid receptors CB1 and CB2. Activation of these receptors has beneficial effects on mood, appetite, pain, and inflammation .
- Downstream effects involve CB1 and CB2 receptor activation, impacting mood, appetite, pain, and inflammation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
The synthetic routes and reaction conditions for 3-(fluoromethyl)-1-[4-(propan-2-yloxy)benzoyl]azetidine are not widely documented in publicly available sourcesIndustrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
3-(fluoromethyl)-1-[4-(propan-2-yloxy)benzoyl]azetidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
3-(fluoromethyl)-1-[4-(propan-2-yloxy)benzoyl]azetidine can be compared with other similar compounds, such as:
(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone: This compound has a similar structure but with a fluorophenyl group instead of an isopropoxyphenyl group.
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone: This compound has a piperidin-2-yl group instead of an isopropoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-10(2)18-13-5-3-12(4-6-13)14(17)16-8-11(7-15)9-16/h3-6,10-11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQMUZMYPRUJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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